RO 4-1284 is a synthetic benzoquinolizine compound recognized for its reserpine-like properties. [, , , , , ] This classification stems from its ability to impact biogenic amine storage and release, particularly impacting neurotransmitters like norepinephrine, dopamine, and serotonin. [, , , , , ] Due to these properties, RO 4-1284 has served as a valuable tool in numerous pharmacological studies investigating the central nervous system and its related pathways. [, , , , , , , , , , , , ]
The compound was developed by researchers at Hoffmann-La Roche, a pharmaceutical company known for its contributions to the field of neuroscience. Initial studies have indicated that RO 4-1284 may exhibit unique pharmacological properties compared to other SSRIs, making it a subject of interest for further research.
RO 4-1284 belongs to the class of psychoactive drugs, specifically targeting serotonin transporters. Its classification as an SSRI suggests that it functions by inhibiting the reuptake of serotonin in the synaptic cleft, which is critical for enhancing serotonergic neurotransmission.
The synthesis of RO 4-1284 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The general synthetic route can be outlined as follows:
The synthesis may utilize various reagents and solvents that facilitate the reactions while maintaining safety and efficiency. Specific conditions such as temperature, pressure, and reaction time are optimized to maximize yield.
RO 4-1284 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The precise molecular formula and arrangement of atoms are crucial for understanding its interaction with biological targets.
The molecular weight of RO 4-1284 is approximately 400 g/mol, and it features a specific stereochemistry that may influence its binding affinity to serotonin transporters. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate its structure.
RO 4-1284 undergoes various chemical reactions typical for SSRIs, including:
The kinetics of these reactions can be studied using spectroscopic methods, providing insights into how environmental factors influence the stability and reactivity of RO 4-1284.
RO 4-1284 exerts its effects primarily through selective inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic signaling.
Pharmacodynamic studies indicate that RO 4-1284 shows a higher selectivity for serotonin transporters compared to norepinephrine transporters, which may lead to fewer side effects commonly associated with non-selective reuptake inhibitors.
RO 4-1284 is typically presented as a crystalline solid with moderate solubility in organic solvents but limited solubility in water. Its melting point and boiling point are critical parameters that influence formulation strategies.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its log P value indicates moderate lipophilicity, which is relevant for its absorption and distribution in biological systems.
RO 4-1284 is primarily researched for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Its unique properties may offer advantages over existing SSRIs, potentially leading to improved patient outcomes with reduced side effects.
Molecular formula: C₂₁H₃₃NO₃Molecular weight: 347.49 g/molCAS Registry Number: 303-75-3 [1] [4]
RO 4-1284 features a hexahydrobenzo[a]quinolizine core, characterized by a fused tetracyclic system incorporating a piperidine ring and a partially saturated isoquinoline moiety. Key structural elements include:
Table 1: Molecular Properties of RO 4-1284
Property | Value |
---|---|
IUPAC Name | 2-Hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine |
LogP (Octanol-Water) | 3.2 ± 0.4 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 4 (tertiary amine, hydroxyl, two methoxy groups) |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 41.5 Ų |
The molecule’s moderate lipophilicity (LogP 3.2) facilitates blood-brain barrier penetration, enabling central nervous system effects within minutes of administration in rodent models. The protonatable tertiary nitrogen (pKa ~8.9) allows accumulation in acidic synaptic vesicles, where it competes with monoamines for VMAT2 binding [4] [8].
RO 4-1284 emerged from mid-20th century investigations into reserpine analogs at Hoffmann-La Roche. While reserpine (a natural alkaloid) caused irreversible VMAT inhibition, researchers sought reversible alternatives for experimental use. Key milestones include:
Initial pharmacological studies revealed:
"RO 4-1284 produces ptosis, hypothermia, sedation and miosis in mice through rapid monoamine depletion, with effects reversible within 6–12 hours" [7]
This reversibility made it superior to reserpine for studying dynamic aspects of monoamine storage and release. By the 1990s, it became a standard tool for investigating Parkinsonian neurotoxins like MPTP/MPP+, with researchers using it to probe vesicular sequestration’s protective role against dopaminergic toxins [3] [6].
Table 2: Historical Research Milestones
Decade | Key Advancement | Significance |
---|---|---|
1970s | Behavioral characterization in rodents | Established reversible monoamine depletion profile |
1980s | Mechanistic studies on dopamine storage kinetics | Confirmed VMAT2-specific action |
1990s | Application in MPTP/MPP+ neurotoxicity models | Demonstrated vesicular sequestration neuroprotection |
2010s | Role in MDMA neurotoxicity investigations | Elucidated monoamine-dependent toxicity mechanisms |
VMAT2 Inhibition Mechanism
RO 4-1284 binds the tetrabenazine site on VMAT2’s luminal domain, collapsing the proton gradient required for monoamine transport. This action:
In rat striatal models, 10 mg/kg intraperitoneal administration depletes dopamine to 3–5% of baseline within 60 minutes, with recovery starting at 6 hours and completing by 24 hours. This transient depletion enables studies on synaptic adaptation without permanent neuronal damage [3] [6].
Neurotoxicity Modulation Studies
RO 4-1284 critically advanced understanding of neurotoxin mechanisms:
Table 3: Experimental Findings Using RO 4-1284
Neurotoxin Model | RO 4-1284 Protocol | Key Finding |
---|---|---|
MPP+ striatal infusion | 10 mg/kg ip, 30 min pre-infusion | 80% dopamine depletion vs 40% in controls |
MDMA (25 mg/kg sc) | 10 mg/kg ip pretreatment | Blocks hyperthermia and 5-HT depletion at 7 days |
MDMA (25 mg/kg sc) | 10 mg/kg ip co-administration | Accelerates temperature peak (+2°C at 30 min) |
Malonate striatal lesion | 10 mg/kg ip, pre-lesion | Amplifies dopamine-dependent excitotoxicity by 220% |
Monoamine System Insights
The compound enabled critical discoveries about monoamine dynamics:
Current applications include Parkinson’s disease research (modeling presynaptic dysfunction), psychostimulant mechanisms (amphetamine/MDMA interactions), and neuroprotection strategies targeting vesicular transport. Its structural core also inspires novel VMAT2-directed compounds for Huntington’s disease and tardive dyskinesia [4] [5] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3